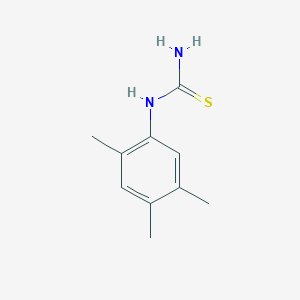

1-(2,4,5-Trimethylphenyl)-2-thiourea

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,4,5-trimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-6-4-8(3)9(5-7(6)2)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCQPIJMAAOGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375369 | |

| Record name | N-(2,4,5-Trimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117174-87-5 | |

| Record name | N-(2,4,5-Trimethylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117174-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4,5-Trimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117174-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Comprehensive Characterization of 1 2,4,5 Trimethylphenyl 2 Thiourea and Its Analogues

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methodologies are indispensable for the unambiguous determination of molecular structures. The following subsections detail the application of various spectroscopic techniques in the characterization of 1-(2,4,5-trimethylphenyl)-2-thiourea and its closely related analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound and its analogues.

Proton NMR (¹H-NMR) spectroscopy provides valuable insights into the chemical environment of protons within a molecule. For thiourea (B124793) derivatives, the chemical shifts of the NH and aromatic protons are particularly diagnostic.

In the ¹H-NMR spectrum of thiourea derivatives, the protons attached to nitrogen atoms (NH) typically appear as broad singlets due to quadrupole broadening and potential hydrogen bonding. The chemical shift of these NH protons can vary depending on the solvent and concentration but are generally found in the downfield region. For instance, in analogues such as 1-benzoyl-3-phenylthiourea, these signals are observed. researchgate.net The aromatic protons of the trimethylphenyl ring would exhibit signals in the aromatic region (typically δ 6.5-8.0 ppm). The specific splitting patterns and chemical shifts of these aromatic protons are dictated by the substitution pattern on the phenyl ring. The methyl protons on the aromatic ring are expected to appear as sharp singlets in the upfield region of the spectrum.

Table 1: Representative ¹H-NMR Data for a Thiourea Analogue

| Proton Type | Exemplary Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.8 - 7.8 |

| NH Protons | 9.5 - 10.4 |

| Methyl Protons | 2.1 - 2.3 |

Note: The data presented is based on general knowledge of thiourea derivatives and may not represent the exact values for this compound.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. A key diagnostic signal in the ¹³C-NMR spectrum of thiourea derivatives is the resonance of the thiocarbonyl carbon (C=S). This carbon is typically deshielded and appears significantly downfield.

The chemical shift of the thiocarbonyl carbon in thiourea derivatives generally falls in the range of δ 170-190 ppm. mdpi.com For instance, the thiocarbonyl carbon of the parent thiourea molecule appears at approximately 181.95 ppm. researchgate.net The precise chemical shift is influenced by the nature of the substituents on the nitrogen atoms. The aromatic carbons of the trimethylphenyl group would give rise to a set of signals in the aromatic region of the spectrum (typically δ 110-150 ppm), with the carbons bearing methyl groups appearing at slightly different chemical shifts compared to the unsubstituted carbons. The methyl carbons would produce signals in the upfield region of the spectrum.

Table 2: Representative ¹³C-NMR Data for a Thiourea Analogue

| Carbon Type | Exemplary Chemical Shift (δ, ppm) |

| Thiocarbonyl (C=S) | 175 - 185 |

| Aromatic Carbons | 120 - 140 |

| Methyl Carbons | 18 - 25 |

Note: The data presented is based on general knowledge of thiourea derivatives and may not represent the exact values for this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

The N-H stretching vibrations of the thiourea moiety typically appear as a broad band or multiple bands in the region of 3100-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic and methyl groups are expected in the 2900-3100 cm⁻¹ region. The C=S stretching vibration, a key characteristic of thioureas, usually gives a medium to strong absorption band in the region of 1200-1400 cm⁻¹ and around 800 cm⁻¹. researchgate.net The C-N stretching vibrations and N-H bending vibrations also contribute to the fingerprint region of the spectrum, typically between 1400 and 1600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for Thiourea Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N / C=C | Stretching | 1450 - 1600 |

| C=S | Stretching | 1200 - 1400 & ~800 |

| C-N | Stretching | 1250 - 1350 |

Note: The data presented is based on general knowledge of thiourea derivatives and may not represent the exact values for this compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (194.3 g/mol ).

The fragmentation pattern would likely involve the cleavage of the C-N bonds and fragmentation of the aromatic ring. Common fragmentation pathways for phenylthiourea (B91264) derivatives include the loss of the thiourea moiety or parts of it, and the formation of fragments corresponding to the trimethylphenyl group. Analysis of these fragment ions helps to confirm the connectivity of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 194.3 | Molecular Ion |

| [M - NH₂]⁺ | 178.3 | Loss of amino group |

| [M - S]⁺ | 162.3 | Loss of sulfur |

| [C₉H₁₁]⁺ | 119.2 | Trimethylphenyl cation |

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of each element should be in close agreement with the theoretically calculated values.

For this compound, with a molecular formula of C₁₀H₁₄N₂S, the theoretical elemental composition can be calculated.

Table 5: Elemental Analysis Data for this compound (C₁₀H₁₄N₂S)

| Element | Theoretical % |

| Carbon (C) | 61.82 |

| Hydrogen (H) | 7.26 |

| Nitrogen (N) | 14.42 |

| Sulfur (S) | 16.50 |

Note: These are theoretically calculated values. Experimental values are expected to be within ±0.4% of the theoretical values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For thiourea derivatives, the absorption maxima observed in their UV-Vis spectra typically fall within the 200–400 nm range. These absorptions are generally attributed to π → π* and n → π* electronic transitions within the thiocarbonyl chromophore and the substituted phenyl ring.

The electronic spectrum of this compound and its analogues is influenced by the electronic nature and position of substituents on the phenyl ring. The trimethylphenyl group, with its electron-donating methyl groups, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylthiourea. This is due to the methyl groups increasing the electron density on the aromatic ring, which in turn affects the energy of the molecular orbitals involved in the electronic transitions. For many thiourea derivatives, a significant absorption band is often observed around 270 nm, which can be assigned to these transitions. The specific absorption maximum (λmax) for a given compound can, however, vary depending on the solvent used, as solvent polarity can influence the energy levels of the electronic states.

Table 1: Typical UV-Vis Absorption Maxima for Phenylthiourea Derivatives

| Compound | Solvent | λmax (nm) | Transition Type |

| Phenylthiourea | Ethanol (B145695) | ~243 | π → π |

| Substituted Phenylthioureas | Various | 250-300 | π → π, n → π |

| This compound | Not Specified | Expected ~270 | π → π, n → π* |

Note: The λmax for this compound is an expected value based on analogous structures, as specific experimental data was not available in the searched literature.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on molecular structure, conformation, and intermolecular interactions. While the specific crystal structure of this compound has not been detailed in the available literature, extensive studies on analogous substituted phenylthioureas allow for a comprehensive understanding of its likely solid-state characteristics.

Table 2: Typical Bond Lengths and Angles for Phenylthiourea Analogues

| Bond/Angle | Typical Value |

| C=S | 1.66 - 1.71 Å |

| C–N (thiourea) | 1.33 - 1.39 Å |

| N–C (aryl) | 1.41 - 1.44 Å |

| N–C–N | ~117 - 120° |

| N–C=S | ~120 - 123° |

Note: These values are representative of substituted phenylthiourea derivatives and serve as expected parameters for this compound.

Analysis of Molecular Geometry and Conformational Aspects (e.g., Dihedral and Torsional Angles)

The conformation of N-substituted thiourea derivatives is a key aspect of their molecular geometry. The thiourea group itself is generally planar. A crucial conformational parameter is the torsion angle between the plane of the phenyl ring and the plane of the thiourea moiety. In many substituted phenylthioureas, the molecule adopts a twisted conformation, with dihedral angles between these two planes often ranging from 40° to 80°. This twisting minimizes steric hindrance between the ortho-substituent on the phenyl ring (in this case, a methyl group at position 2) and the thiourea group.

The orientation of the N–H bonds relative to the C=S bond is also significant. Typically, substituted thioureas adopt a conformation where the N–H protons are anti or trans to each other with respect to the C-N bonds, which facilitates the formation of intermolecular hydrogen bonds. The presence of the bulky trimethylphenyl group will sterically influence the rotational barriers around the C(aryl)–N bond and stabilize a specific twisted conformation in the solid state.

Table 3: Key Torsional Angles in Substituted Phenylthioureas

| Torsional Angle | Description | Typical Range |

| C(aryl)–C(aryl)–N–C(S) | Angle between phenyl ring and thiourea plane | 40° - 80° |

| H–N–C(S)–N | Orientation of N-H bond | ~180° (trans) |

Note: These ranges are based on data from various substituted phenylthiourea crystal structures.

Investigation of Intermolecular Hydrogen Bonding Networks (e.g., N–H⋯S, C–H⋯O, N–H⋯O)

A predominant feature in the crystal structures of thiourea derivatives is the extensive network of intermolecular hydrogen bonds. The most common and robust interaction is the N–H⋯S hydrogen bond. The N–H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group acts as an acceptor.

In the vast majority of N-monosubstituted and N,N'-disubstituted thioureas, these N–H⋯S interactions lead to the formation of centrosymmetric dimers. These dimers are characterized by a distinctive eight-membered ring motif, described by the graph-set notation R²₂(8). This robust supramolecular synthon is a defining feature of thiourea crystal engineering. The N⋯S distances in these hydrogen bonds are typically in the range of 3.3 to 3.5 Å. While C–H⋯O or N–H⋯O bonds are not possible for this compound itself, in analogues containing oxygen atoms (e.g., acylthioureas), these interactions also play a role in stabilizing the crystal packing.

Table 4: Common Hydrogen Bonding Parameters in Thiourea Dimers

| Hydrogen Bond | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

| N–H⋯S | N–H⋯S=C | 3.3 - 3.5 | 2.4 - 2.6 | 150 - 170 |

Note: D represents the donor atom (N) and A represents the acceptor atom (S). The values are typical for the R²₂(8) motif in thiourea derivatives.

Examination of π-π Stacking and Other Weak Non-Covalent Interactions in Crystal Packing

In addition to strong hydrogen bonds, weaker non-covalent interactions such as π-π stacking and C–H⋯π interactions can be crucial in directing the three-dimensional architecture of molecular crystals. For aromatic compounds, face-to-face π-π stacking is a common packing motif, typically with centroid-to-centroid distances of 3.5 to 3.8 Å.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is common for flexible molecules like substituted thioureas, where different conformers (arising from rotation around the C–N bonds) or different hydrogen-bonding arrangements can lead to distinct crystal packing. researchgate.net

Different polymorphs of a compound can exhibit different physicochemical properties, including melting point, solubility, stability, and bioavailability. For thiourea derivatives, polymorphism can arise from variations in the hydrogen-bonding patterns (e.g., chains versus dimers) or different molecular conformations stabilized within the crystal lattice. Although no specific polymorphs of this compound have been reported in the reviewed literature, the potential for their existence is high given the conformational flexibility of the molecule. The crystallization conditions, such as the choice of solvent and temperature, would be critical factors in isolating different polymorphic forms.

Tautomerism Studies within the Thiourea Moiety

The thiourea core, a key functional group in this compound and its analogues, is capable of existing in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol (or isothiourea) form. wikipedia.orgresearchgate.net This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms. Extensive research employing crystallographic, spectroscopic, and computational methods has been conducted on thiourea derivatives to elucidate the predominant tautomeric form in both solid and solution states.

Overwhelming Evidence for the Thione Tautomer

Comprehensive structural analyses have consistently demonstrated that for N-aryl thioureas, the thione form is overwhelmingly the more stable and predominant tautomer, particularly in the solid state. jocpr.comresearchgate.net The thiol tautomer is generally considered a higher-energy, less stable species that may be encountered in specific derivatives like isothiouronium salts. wikipedia.org

Crystallographic Elucidation

The most definitive evidence for the structure of thiourea derivatives in the solid state comes from single-crystal X-ray diffraction. nih.gov Although a specific crystal structure for this compound was not found in the reviewed literature, a vast body of data on closely related N-aryl thiourea analogues provides a clear and consistent picture. These studies unambiguously confirm the existence of the thione tautomer.

Key structural features from X-ray crystallography that support the thione form include:

The position of the hydrogen atoms, which are located on the nitrogen atoms rather than the sulfur atom.

The carbon-sulfur bond length, which is consistently in the range of a C=S double bond (typically 1.68 Å to 1.71 Å). wikipedia.orgnih.gov

The carbon-nitrogen bond lengths, which are intermediate between a single and double bond (typically 1.32 Å to 1.36 Å), indicating significant π-electron delocalization across the N-C-N system, which stabilizes the thione form. nih.govresearchgate.net

The planarity of the N₂C=S core is another characteristic feature of the thione structure. nih.gov The table below presents representative bond lengths and angles from the crystal structures of analogous N-aryl thioureas, which serve as a model for the expected geometry of this compound.

| Compound | C=S Bond Length (Å) | C-N1 Bond Length (Å) | C-N2 Bond Length (Å) | Reference |

|---|---|---|---|---|

| N,N,N′-Tribenzylthiourea | 1.684 | 1.359 | 1.352 | nih.gov |

| N-Methyl-N,N′-diphenylthiourea | 1.680 | 1.367 | 1.345 | nih.gov |

| N,N-Di-n-butyl-N′-phenylthiourea | 1.700 | 1.359 | 1.343 | nih.gov |

| Phenylthiourea | - | 1.340 | 1.321 | researchgate.net |

| N,N′-bis[2-(dimethylamino)phenyl]thiourea | 1.688 | 1.362 | 1.340 | nih.gov |

Spectroscopic and Computational Corroboration

Spectroscopic and theoretical studies further reinforce the predominance of the thione tautomer.

Infrared (IR) Spectroscopy : The IR spectra of N-aryl thioureas are characterized by strong absorption bands corresponding to N-H stretching and bending vibrations. Crucially, they lack the characteristic S-H stretching band that would be expected around 2500-2600 cm⁻¹, providing strong evidence for the absence of the thiol form. iosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra show distinct signals for the N-H protons. In ¹³C NMR spectroscopy, the chemical shift of the thiocarbonyl carbon (C=S) provides a diagnostic marker for the thione structure.

Computational Chemistry : Theoretical calculations, including Density Functional Theory (DFT), have been used to model the relative energies of the thione and thiol tautomers. tandfonline.comrsc.org These studies consistently find that the thione form is the more stable isomer, with the thiol form being significantly higher in energy. nih.gov

Computational and Theoretical Investigations of 1 2,4,5 Trimethylphenyl 2 Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

Optimization of Molecular Geometry and Electronic Structure

To understand the three-dimensional arrangement of atoms and the distribution of electrons in 1-(2,4,5-Trimethylphenyl)-2-thiourea, geometry optimization and electronic structure calculations are performed. A widely used and reliable method for such calculations is the B3LYP functional combined with the 6-311G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

The optimization process seeks the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal the spatial relationship between the trimethylphenyl ring and the thiourea (B124793) moiety. The electronic structure calculations, on the other hand, provide insights into the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Table 1: Theoretical Molecular Geometry Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Length (C=S) | Data not available |

| Bond Length (C-N) | Data not available |

| Bond Angle (N-C-N) | Data not available |

Calculation of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP map represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, the MEP map would likely show a high electron density around the sulfur atom of the thiourea group, making it a potential site for electrophilic attack. The hydrogen atoms of the amine groups would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Determination of Thermodynamic Properties

DFT calculations can also be used to predict various thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy of formation. These properties are calculated based on the vibrational frequencies obtained from the optimized molecular geometry. Understanding these thermodynamic parameters is essential for predicting the stability of the compound and its behavior in chemical reactions.

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Value |

|---|---|

| Enthalpy (H) | Data not available |

| Entropy (S) | Data not available |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the interaction between a ligand (a small molecule) and a receptor (typically a protein).

Prediction of Ligand-Receptor Binding Interactions

Molecular docking simulations can be performed to investigate the potential binding of this compound to various biological targets. This involves placing the ligand into the binding site of the receptor and evaluating the different possible binding poses. The results of these simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The specific amino acid residues of the protein that interact with the ligand can also be identified, providing valuable information for understanding the mechanism of action.

Estimation of Binding Affinities and Inhibition Constants (KI)

Beyond predicting the binding mode, molecular docking can also provide an estimation of the binding affinity, which is the strength of the interaction between the ligand and the receptor. This is often expressed as a binding energy score. A lower binding energy generally indicates a more stable complex. Furthermore, the inhibition constant (Ki) can be calculated from the binding affinity. Ki is a measure of the potency of an inhibitor; a smaller Ki value indicates a more potent inhibitor. These computational predictions are invaluable for prioritizing compounds for further experimental testing in drug development pipelines.

Table 3: Predicted Binding Affinities and Inhibition Constants for this compound with a Hypothetical Receptor

| Parameter | Predicted Value |

|---|---|

| Binding Affinity (kcal/mol) | Data not available |

Identification of Key Amino Acid Residues in Binding Sites

Currently, there is a lack of specific published research identifying the key amino acid residues involved in the binding of this compound to specific protein targets. While studies on other thiourea derivatives have identified interactions with residues in the active sites of enzymes like urease and various kinases, these findings cannot be directly extrapolated to this compound without dedicated molecular modeling studies for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

There are no specific molecular dynamics (MD) simulation studies available in the scientific literature that focus on the conformational dynamics and stability of this compound. Such studies would be valuable in understanding how the trimethylphenyl group influences the molecule's flexibility and its interaction with biological macromolecules over time.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

A search of the scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies specifically involving this compound. While QSAR and QSPR models have been developed for various series of thiourea derivatives to predict their biological activities and physicochemical properties, this compound has not been included in these reported models.

Hirshfeld Surface Analysis for Detailed Intermolecular Interactions

There are no published studies that have conducted a Hirshfeld surface analysis specifically for this compound. This type of analysis is instrumental in understanding the intermolecular interactions within a crystal structure, such as hydrogen bonding and van der Waals forces. For other thiourea derivatives, Hirshfeld surface analysis has provided insights into their crystal packing and supramolecular structures.

In Silico Pharmacokinetic (ADME) and Toxicological Assessments

Specific in silico Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological assessments for this compound are not available in the current body of scientific literature. While computational tools are frequently used to predict the pharmacokinetic and toxicological profiles of novel compounds, the results of such analyses for this particular thiourea derivative have not been published.

Coordination Chemistry of 1 2,4,5 Trimethylphenyl 2 Thiourea As a Ligand

Thiourea (B124793) Derivatives as Versatile Ligands for Metal Centers

Thiourea and its derivatives are recognized for their remarkable versatility as ligands in coordination chemistry. researchgate.netresearchgate.net This versatility stems from the presence of multiple potential donor atoms and their ability to coordinate with a wide array of metal ions in various oxidation states. researchgate.net The electronic properties of the thiourea backbone can be readily tuned by altering the substituents on the nitrogen atoms, which in turn influences the coordination behavior and the stability of the resulting metal complexes. nih.gov These ligands can form stable complexes with numerous transition metals, lanthanides, and actinides. researchgate.net The coordination chemistry of thiourea derivatives is rich and varied, leading to complexes with diverse geometries and interesting physicochemical properties. nih.govresearchgate.net

Identification of Donor Atoms and Coordination Modes (N, S, O)

The thiourea moiety, characterized by the R-NH-C(S)-NH-R' framework, contains several potential donor sites, primarily the soft sulfur atom and the hard nitrogen atoms. mdpi.com In the case of 1-(2,4,5-trimethylphenyl)-2-thiourea, the potential donor atoms are the sulfur of the thiocarbonyl group (C=S) and the two nitrogen atoms of the amino groups. The presence of the bulky 2,4,5-trimethylphenyl group may introduce steric hindrance that can influence the coordination mode.

In acylthiourea derivatives, an oxygen atom from the acyl group can also participate in coordination. mdpi.com However, for this compound, coordination is expected to primarily involve the sulfur and/or nitrogen atoms. The lone pair of electrons on the sulfur atom makes it a potent donor, and coordination through sulfur is the most commonly observed mode for thiourea ligands. mdpi.com

Thiourea derivatives can exhibit a range of coordination modes:

Monodentate Coordination: This is the most frequent coordination mode, where the ligand binds to the metal center exclusively through the sulfur atom. mdpi.comutsa.edu This mode is favored with soft metal ions that have a higher affinity for the soft sulfur donor.

Bidentate Coordination: In this mode, the ligand coordinates to the metal center through two donor atoms simultaneously. For this compound, bidentate coordination would likely involve the sulfur atom and one of the nitrogen atoms. mdpi.com This chelation results in the formation of a stable ring structure.

Bridging Coordination: Thiourea ligands can also act as bridging ligands, connecting two or more metal centers. This is often achieved through the sulfur atom, which can form bonds with multiple metal ions.

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the thiourea ligand, the reaction conditions, and the presence of counter-ions. mdpi.com

When a thiourea derivative acts as a bidentate ligand using its sulfur and one of its nitrogen atoms, a four-membered chelate ring with the general formula M-S-C-N is formed. mdpi.com The formation of such a chelate ring enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect. The stability of this ring is dependent on the bond angles and strain within the ring, which are influenced by the size of the metal ion and the steric bulk of the substituents on the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands is typically straightforward. materialsciencejournal.org A common method involves the reaction of a metal salt with the thiourea ligand in a suitable solvent. materialsciencejournal.org The stoichiometry of the reactants, the choice of solvent, and the reaction temperature can be varied to obtain complexes with different coordination numbers and geometries. researchgate.netmaterialsciencejournal.org

Thiourea derivatives have been shown to form stable complexes with a wide range of transition metal ions. researchgate.netnih.govresearchgate.netcardiff.ac.uk The soft nature of the sulfur donor atom makes them particularly effective ligands for soft and borderline metal ions such as:

Cu(I) and Cu(II): Copper complexes of thiourea derivatives have been extensively studied.

Ni(II), Co(II), and Fe(III): These first-row transition metals readily form complexes with thiourea ligands, often exhibiting interesting magnetic and electronic properties.

Pt(II) and Pd(II): The square planar complexes of these d⁸ metal ions with thiourea ligands are well-known.

Zn(II): As a d¹⁰ ion, zinc(II) forms stable tetrahedral or octahedral complexes with thiourea derivatives.

Ru(III): Ruthenium forms a variety of complexes with thiourea ligands, some of which have applications in catalysis.

Au(I) and Ag(I): These soft metal ions have a strong affinity for the sulfur atom of thiourea and form linear or trigonal planar complexes. nih.govresearchgate.net

The trimethylphenyl substituent in this compound is expected to enhance the lipophilicity of the corresponding metal complexes, potentially influencing their solubility and biological activity.

A combination of spectroscopic techniques is employed to characterize the metal complexes of thiourea derivatives and to elucidate their structures.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. researchgate.net The C=S stretching vibration, typically observed in the 700-850 cm⁻¹ region for the free ligand, often shifts to a lower frequency upon coordination through the sulfur atom, indicating a weakening of the C=S bond. researchgate.net Conversely, the C-N stretching vibration may shift to a higher frequency, suggesting an increase in the C-N bond order. researchgate.net The N-H stretching vibrations can also provide information about coordination through the nitrogen atom. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of the complexes in solution. researchgate.netmdpi.com Upon coordination, the chemical shifts of the protons and carbons near the coordination site are affected. researchgate.net For instance, the ¹H NMR signal of the N-H protons can shift downfield upon coordination. researchgate.net The ¹³C NMR signal of the C=S carbon is also sensitive to coordination and typically shifts upon complexation. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can be used to infer the geometry of the coordination sphere. The spectra of the complexes often show ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, in addition to the d-d transitions for transition metal complexes.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition.

The following tables provide hypothetical yet representative spectroscopic data for metal complexes of an N-aryl thiourea ligand, analogous to this compound, to illustrate the expected changes upon coordination.

Table 1: Representative IR Spectral Data (cm⁻¹) for a Generic N-Aryl Thiourea Ligand and its Metal Complexes

| Compound | ν(N-H) | ν(C-N) | ν(C=S) |

| Ligand (L) | 3150 | 1530 | 780 |

| [M(L)₂Cl₂] | 3145 | 1545 | 765 |

This table is interactive. You can sort and filter the data.

Table 2: Representative ¹H NMR Chemical Shift Data (δ, ppm) for a Generic N-Aryl Thiourea Ligand and its Diamagnetic Metal Complex

| Compound | N-H (Ar) | N-H | Aromatic-H |

| Ligand (L) | 9.80 | 8.20 | 7.10 - 7.50 |

| [Pd(L)₂Cl₂] | 10.10 | 8.50 | 7.20 - 7.60 |

This table is interactive. You can sort and filter the data.

Table 3: Representative ¹³C NMR Chemical Shift Data (δ, ppm) for a Generic N-Aryl Thiourea Ligand and its Diamagnetic Metal Complex

| Compound | C=S | Aromatic-C |

| Ligand (L) | 180.5 | 125.0 - 140.0 |

| [Pt(L)₂Cl₂] | 175.0 | 126.0 - 142.0 |

This table is interactive. You can sort and filter the data.

Single Crystal X-ray Diffraction Studies of Metal Complexes for Coordination Geometry

Thiourea and its derivatives typically coordinate to metal ions through the sulfur atom, acting as a monodentate ligand. However, bidentate coordination involving both the sulfur and a nitrogen atom is also possible, often facilitated by the deprotonation of one of the N-H groups. The steric bulk of the 2,4,5-trimethylphenyl group in the target ligand would likely influence the coordination mode and the resulting geometry of the complex.

In a hypothetical scenario, one could expect that coordination of this compound to different metal ions would result in various geometries. For instance, with late transition metals like Pd(II) or Pt(II), square planar geometries are common. In such cases, the ligand would likely coordinate through the sulfur atom. For a tetrahedral geometry, as might be expected with Co(II) or Zn(II), two molecules of the ligand could coordinate to the metal center along with two other ligands, such as halides.

A representative data table derived from a hypothetical single-crystal X-ray diffraction study of a metal complex, for instance, Dichlorobis(this compound)cobalt(II), might look as follows. Please note, this data is illustrative and not based on experimental results.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 105.2 |

| Co-S bond length (Å) | 2.315 |

| Co-Cl bond length (Å) | 2.250 |

| S-Co-S bond angle (°) | 109.8 |

| Cl-Co-Cl bond angle (°) | 112.5 |

| S-Co-Cl bond angle (°) | 108.5 - 110.2 |

Such data would be crucial in understanding the steric and electronic effects of the trimethylphenyl substituent on the coordination sphere of the metal ion.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are dictated by the nature of the metal ion and the ligand field. For complexes of this compound, these properties would be investigated using techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements.

UV-Vis spectroscopy provides insights into the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) bands, metal-to-ligand charge transfer (MLCT) bands, and d-d transitions can be observed. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bond.

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a complex, which in turn provides information about the oxidation state and the spin state of the central metal ion. For example, a Co(II) complex with a tetrahedral geometry would be expected to be paramagnetic, with a magnetic moment corresponding to three unpaired electrons.

Applications of Thiourea-Metal Complexes

Metal complexes of thiourea derivatives have been explored for a variety of applications, leveraging the unique properties imparted by the thiourea ligand and the metal center.

Thiourea derivatives and their metal complexes have shown promise as therapeutic agents, exhibiting a range of biological activities including antibacterial, antifungal, and anticancer properties. The biological activity is often enhanced upon coordination to a metal ion. The 2,4,5-trimethylphenyl substituent could potentially enhance the lipophilicity of the complex, which may facilitate its transport across cell membranes and improve its bioavailability.

Metal complexes are widely used as catalysts in a variety of organic transformations. While specific catalytic applications for complexes of this compound have not been reported, related thiourea-metal complexes have been investigated for their catalytic potential in reactions such as cross-coupling and oxidation.

The ability of the thiourea group to selectively bind to certain metal ions makes these compounds suitable for applications in ion sensing and metal extraction. The sulfur atom has a high affinity for soft metal ions, which could be exploited for the development of chemosensors for the detection of heavy metal pollutants.

Certain metal complexes can act as catalysts in advanced oxidation processes for the degradation of organic pollutants, such as synthetic dyes from industrial wastewater. The catalytic activity would depend on the ability of the metal center to participate in redox reactions, a property that is modulated by the coordinated ligands.

Catalytic Applications: Organocatalysis by Thiourea Derivatives

Thiourea-Based Organocatalysts in Asymmetric Synthesis

Chiral thiourea (B124793) derivatives are cornerstone organocatalysts for asymmetric synthesis, offering a metal-free pathway to enantiomerically enriched molecules. rsc.orgrsc.org Their development marked a significant advancement in organocatalysis, providing catalysts that can achieve high levels of stereocontrol in a wide array of chemical transformations. nih.gov The catalytic prowess of these molecules is rooted in their capacity for non-covalent interactions, primarily hydrogen bonding, which they use to activate substrates and control the stereochemical outcome of reactions. wikipedia.orgrsc.org

The structure of a thiourea catalyst can be readily modified, allowing for fine-tuning of its steric and electronic properties to suit specific reactions. wikipedia.org Typically, a chiral scaffold is incorporated into the molecule, which creates a chiral environment around the active thiourea moiety. This, combined with the directional nature of hydrogen bonding, enables the catalyst to differentiate between the enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. rsc.org Pioneering work in this area demonstrated the effectiveness of chiral thioureas in reactions like the Strecker synthesis, setting the stage for their application in a multitude of other asymmetric transformations. nih.govlibretexts.org

Mechanism of Action in Organocatalysis

The catalytic activity of thiourea derivatives is generally attributed to their ability to activate substrates through various non-covalent interactions. The primary modes of activation include hydrogen bonding, Brønsted acid catalysis, and bifunctional catalysis where the thiourea moiety works in concert with another functional group.

The most recognized mechanism for thiourea organocatalysis is the activation of electrophiles through dual hydrogen bonding. wikipedia.orgrsc.org The two N-H protons on the thiourea group can form a pair of hydrogen bonds with an electronegative atom (typically oxygen or nitrogen) on the substrate, such as the carbonyl group of a ketone or aldehyde. wikipedia.orgu-tokyo.ac.jp This interaction, often described as a "clamp-like" binding motif, withdraws electron density from the substrate. wikipedia.org

This dual hydrogen-bonding activation leads to:

Increased Electrophilicity : By pulling electron density away from the carbonyl carbon, the catalyst makes the substrate more susceptible to nucleophilic attack. acs.org

Conformational Restriction : The binding preorganizes the substrate in a specific orientation within the catalyst's chiral environment, which is key to inducing enantioselectivity. scispace.com

This mode of activation is central to the success of thiourea catalysts in a variety of reactions, including Michael additions, Diels-Alder reactions, and Strecker syntheses. nih.govnih.gov

While hydrogen bonding is the most cited mechanism, compelling evidence suggests that thioureas can also function as Brønsted acids in certain reactions. scispace.comacs.org In this alternative mechanism, the thiourea catalyst does not merely coordinate with the substrate but fully protonates it to generate a highly reactive cationic intermediate, such as an oxacarbenium or iminium ion. scispace.comacs.orgjh.edu The resulting conjugate base of the catalyst then remains associated with the intermediate through hydrogen bonds, guiding the subsequent nucleophilic attack. jh.eduthieme-connect.com

This pathway challenges the view that thiourea catalysis is solely based on stabilizing H-bonding interactions. scispace.comacs.org Studies on reactions like the tetrahydropyranylation of alcohols and Pictet-Spengler reactions have provided experimental and computational support for the Brønsted acid mechanism. acs.orgjh.edu In some cases, a thiourea may act in concert with a weak Brønsted acid co-catalyst to achieve protonation. jh.edu This mechanism represents a rare instance where a thiourea compound functions as an asymmetric Brønsted acid catalyst. nih.gov

To enhance catalytic efficiency and broaden their applicability, thiourea moieties are often incorporated into bifunctional catalysts. nih.gov These catalysts possess a second functional group, typically a Brønsted base like a tertiary amine or a Lewis base, attached to the same chiral scaffold. nih.govrsc.orgnih.gov This design enables a cooperative, synergistic activation of both the electrophile and the nucleophile. rsc.orgnih.govjst.go.jp

The mechanism proceeds as follows:

The thiourea group acts as a hydrogen-bond donor (or Brønsted acid) to activate the electrophile, increasing its reactivity. nih.gov

The basic group (e.g., an amine) interacts with the nucleophile, increasing its nucleophilicity through deprotonation or hydrogen bonding. libretexts.orgnih.gov

This simultaneous dual activation brings the two reactants into close proximity within a well-defined chiral environment, leading to significant rate acceleration and high levels of stereocontrol. rsc.orgresearchgate.net Bifunctional thiourea catalysts have proven exceptionally effective in a wide range of nucleophilic reactions, including Michael additions, aza-Henry reactions, and Mannich reactions. libretexts.orgrsc.orgnih.govjst.go.jp

Application in Asymmetric Multicomponent Reactions (MCRs)

Asymmetric multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools for efficient molecule synthesis. rsc.orgresearchgate.net Thiourea-based organocatalysts, particularly bifunctional ones, are exceptionally well-suited for promoting these transformations. rsc.org Their ability to simultaneously activate both nucleophilic and electrophilic partners allows them to orchestrate complex reaction cascades with high levels of stereoselectivity. rsc.orgresearchgate.net

The use of chiral thiourea catalysts in MCRs provides a direct, atom-economical route to structurally diverse and medicinally relevant molecules, such as dihydropyrimidines via the Biginelli reaction. researchgate.net By controlling the stereochemistry of key bond-forming steps, these catalysts enable the one-pot synthesis of complex chiral scaffolds that would otherwise require lengthy, multi-step sequences. rsc.orgresearchgate.net

Specific Reaction Types Catalyzed

Thiourea derivatives have been successfully employed as catalysts in a diverse array of asymmetric reactions. Their versatility has made them indispensable tools for the stereoselective synthesis of complex organic molecules.

Table of Mentioned Compounds

Michael Addition Reactions

Thiourea derivatives are highly effective catalysts for the asymmetric Michael addition, a fundamental reaction in organic synthesis for forming carbon-carbon bonds. Chiral bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea moiety) and a basic functional group, can activate both the nucleophile and the electrophile simultaneously, leading to high yields and enantioselectivities. rsc.orgscilit.com

For instance, (R,R)-1,2-diphenylethylenediamine-derived thiourea organocatalysts have been successfully employed in the asymmetric Michael addition of nitroalkenes. rsc.org These reactions are tolerant of a wide range of functional groups and produce the Michael adducts in good to excellent yields with high diastereo- and enantioselectivities. rsc.org Fluorine-substituted thiourea catalysts have demonstrated particularly high chemical yields and enantioselectivities under neutral conditions. rsc.org The primary amine moiety in some of these catalysts can react with ketones to form an enamine, which then acts as the nucleophile in the Michael addition. mdpi.com The thiourea group activates the nitroalkene through double hydrogen bonding, facilitating the stereoselective addition. mdpi.commdpi.com

| Catalyst Structure | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |

| (R,R)-1,2-diphenylethylenediamine-derived thiourea | Diphenyl phosphite | Nitroalkenes | High | High | rsc.org |

| Bifunctional thiourea derivative | Isobutyraldehyde | α,β-unsaturated nitroalkene | High | High | mdpi.com |

| (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea | Cycloketones | Nitroalkenes | 88-99 | 76-99 (syn) | mdpi.com |

| Primary amine-thiourea | Aldehydes | N-phenylmaleimide | Good | Good | nih.gov |

Aza-Henry Reaction

The aza-Henry reaction, the nucleophilic addition of a nitroalkane to an imine, is a crucial method for synthesizing β-nitroamines, which are valuable precursors to vicinal diamines. rsc.org Chiral thiourea derivatives have been developed as efficient organocatalysts for this reaction, affording products with good yields and high enantioselectivities. nih.gov

Bifunctional thiourea catalysts bearing a tertiary amino group can activate the nitroalkane through hydrogen bonding while the amino group deprotonates it, forming the nitronate anion. acs.org This dual activation strategy has proven effective for the reaction between N-protected imines and nitroalkanes. scilit.comacs.org For example, N-phosphinoylimines have been shown to be excellent substrates, providing the corresponding β-nitroamines in up to 91% yield and 76% enantiomeric excess (ee). acs.org Novel bis-thiourea catalysts based on a BINAM scaffold have also been developed and have the advantage of being preparable in a single step from commercially available materials. nih.govresearchgate.net

| Catalyst Type | Imine Substrate | Nitroalkane | Yield | ee (%) | Reference |

| Bifunctional aminothiourea | N-Boc imines | Nitroalkanes | Good | High | scilit.comrsc.org |

| Chiral thiourea with N,N-dimethylamino group | N-Phosphinoylimine | Nitroalkanes | up to 91% | up to 76% | acs.org |

| Bis-thiourea BINAM-based catalyst | N-Boc imines | Nitroalkanes | Good | High | nih.govresearchgate.net |

Mannich and Nitro-Mannich Reactions

The Mannich reaction is a three-component condensation that provides β-amino carbonyl compounds. The nitro-Mannich (or aza-Henry) reaction is a variation that uses a nitroalkane as the nucleophile. Thiourea organocatalysts have been instrumental in the development of asymmetric versions of these reactions. researchgate.net

Bifunctional amine-thiourea catalysts bearing multiple hydrogen-bonding donors have been shown to catalyze highly anti-selective and enantioselective nitro-Mannich reactions between N-Boc aldimines and nitroalkanes. organic-chemistry.org These catalysts can achieve diastereomeric ratios of up to 99:1 (anti:syn) and enantiomeric excesses of 96–99%. organic-chemistry.org The multiple hydrogen-bonding donors play a crucial role in accelerating the reaction and improving stereoselectivity. organic-chemistry.org A tandem reductive nitro-Mannich reaction has also been developed using a simple thiourea organocatalyst and a Hantzsch ester as the hydride source, which offers a more efficient route to stereochemically defined β-nitroamines. rsc.orgrsc.org

| Catalyst Type | Reactants | Product | Diastereoselectivity | ee (%) | Reference |

| Bifunctional amine-thiourea | N-Boc aldimines, nitroalkanes | β-nitroamines | up to 99:1 (anti:syn) | 96-99 | organic-chemistry.org |

| Simple thiourea | Nitroalkenes, N-PMP imines | anti-β-nitroamines | 90:10 to >95:5 | 73-99 | rsc.org |

| Bifunctional thiourea/secondary-amine | α-substituted nitroacetates, imines | α-substituted β-nitro-α-amino acid esters | High | High | nih.gov |

Friedel-Crafts Reactions

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to aromatic rings. Thiourea organocatalysts have been successfully applied to the enantioselective Friedel-Crafts alkylation of electron-rich arenes, such as indoles and phenols, with various electrophiles. nih.govresearchgate.net

Charged thiourea organocatalysts, which are positively charged analogs of the widely used bis(3,5-trifluoromethyl)phenyl substituted thioureas, have shown high activity in the Friedel-Crafts reaction of trans-β-nitrostyrenes with indoles, providing good yields and enantioselectivities. nih.gov Takemoto-type thiourea catalysts have also been employed for the enantioselective Friedel-Crafts alkylation of β-naphthols with isatin-derived ketimines, producing enantioenriched 3-(naphthalen-1-yl)-3-amino-2-oxindoles in excellent yields (89–95%) and high enantioselectivities (90–97% ee). rsc.org In some cases, visible-light-induced thiourea photoacids can catalyze the double Friedel-Crafts addition of indoles to aldehydes and isatins. acs.org

| Catalyst Type | Aromatic Substrate | Electrophile | Yield (%) | ee (%) | Reference |

| Charged thiourea salts | Indoles | trans-β-nitrostyrenes | Good | Good | nih.gov |

| Takemoto-type thiourea | β-naphthols | Isatin-derived ketimines | 89-95 | 90-97 | rsc.org |

| Cinchona-derived thiourea | Activated phenols | Isatin derivatives | Good to excellent | up to 92 | researchgate.net |

Enantioselective Ring Opening Reactions (e.g., of Cyclic Anhydrides)

Chiral thiourea derivatives have proven to be effective catalysts for the desymmetrization of meso-cyclic anhydrides through enantioselective ring-opening reactions. nih.govacs.org This approach allows for the creation of multiple stereocenters in a single transformation. nih.govbohrium.com

A thiourea organocatalyst prepared from (R,R)-1,2-diphenylethylenediamine has been used for the desymmetrization of various cyclic anhydrides via double hydrogen-bonding activation. nih.govacs.org The asymmetric ring-opening can be achieved through thiolysis or aminolysis. nih.govbohrium.com Thiolysis has been reported to afford the desired products in yields of 86–98% and enantioselectivities of 60–94%, while aminolysis provides yields of 90–94% and enantioselectivities of 90–95%. nih.govacs.orgnih.govbohrium.com

| Catalyst | Anhydride Type | Nucleophile | Yield (%) | ee (%) | Reference |

| (R,R)-1,2-diphenylethylenediamine-derived thiourea | Cyclic meso-anhydrides | Thiols (Thiolysis) | 86-98 | 60-94 | nih.govacs.orgnih.govbohrium.com |

| (R,R)-1,2-diphenylethylenediamine-derived thiourea | Cyclic meso-anhydrides | Amines (Aminolysis) | 90-94 | 90-95 | nih.govacs.orgnih.govbohrium.com |

Design and Synthesis of Chiral Thiourea Catalysts for Enantioselectivity

The design and synthesis of chiral thiourea catalysts are pivotal to their success in asymmetric organocatalysis. The general strategy involves incorporating the thiourea moiety into a chiral scaffold, often in conjunction with another functional group to create a bifunctional catalyst. scilit.comnih.gov

A common approach is the reaction of a chiral amine with an isothiocyanate. nih.gov This method is versatile and allows for the introduction of a wide variety of substituents on both the chiral backbone and the aryl group of the thiourea. The electronic properties of the aryl group can be tuned by introducing electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenyl, which increases the acidity of the N-H protons and enhances the hydrogen-bonding capability of the catalyst. acs.org

Multifunctional thiourea catalysts bearing a tertiary amine or a 1,2-amino alcohol have been developed to achieve synchronous activation of both the nucleophile and the electrophile through acid-base and hydrogen-bonding interactions. scilit.comnih.govjst.go.jp This bifunctionality has been shown to be highly effective in a range of enantioselective reactions. scilit.comnih.gov The chiral scaffold is often derived from readily available sources such as amino acids, cinchona alkaloids, or diamines like 1,2-diphenylethylenediamine. nih.govacs.orgnih.gov The modular nature of their synthesis allows for the creation of libraries of catalysts that can be screened for optimal performance in a given reaction.

Supramolecular Chemistry and Materials Science Applications

Molecular Recognition Properties of Thiourea (B124793) Derivatives

Thiourea derivatives are excellent receptors for anions due to the hydrogen-bonding capabilities of the N-H protons. nih.gov The acidity of these protons can be tuned by the electronic nature of the substituents on the aryl ring, which in turn affects the strength and selectivity of anion binding. frontiersin.org The two N-H groups of the thiourea functional group can act as a divergent or convergent hydrogen bond donor, allowing for the recognition of various anionic guests.

Studies on various phenyl thiourea derivatives have demonstrated their ability to selectively bind anions such as fluoride, acetate, and dihydrogen phosphate through the formation of stable hydrogen-bonded complexes. frontiersin.orgasianpubs.org The recognition process often leads to a measurable signal, such as a color change or a change in fluorescence, making these compounds suitable for sensing applications. nih.govdigitellinc.com The trimethylphenyl group in 1-(2,4,5-trimethylphenyl)-2-thiourea is expected to enhance the electron-donating character of the phenyl ring, which might slightly decrease the acidity of the N-H protons compared to unsubstituted phenylthiourea (B91264). However, the steric bulk of the methyl groups could create a pre-organized binding pocket, potentially leading to enhanced selectivity for certain anions that fit well within this cavity.

Self-Assembly Driven by Noncovalent Interactions in Solution and Solid State

The ability of thiourea derivatives to form robust intermolecular hydrogen bonds, particularly N-H···S interactions, is a key driver for their self-assembly into higher-order structures in both solution and the solid state. nih.govnih.gov Crystal structures of various aryl thioureas reveal the formation of one-dimensional chains, dimeric pairs, or more complex assemblies through these noncovalent interactions. nih.govnih.gov

Design of Chemosensors and Ion Sensors

The molecular recognition properties of thiourea derivatives have been extensively utilized in the design of chemosensors for both anions and cations. researchgate.net The binding of an analyte to the thiourea receptor can induce a change in the electronic properties of the molecule, leading to a detectable optical or electrochemical signal.

Aryl thiourea derivatives have been successfully employed as colorimetric and fluorescent sensors for a variety of anions. nih.govdigitellinc.com The interaction with anions typically occurs through hydrogen bonding, leading to a change in the intramolecular charge transfer (ICT) characteristics of the sensor molecule. This can result in a visible color change or a modification of the fluorescence emission. For example, some phenyl thiourea derivatives exhibit a selective colorimetric response to cyanide ions in aqueous solutions. nih.gov

While anion sensing is more common for thioureas, they can also be designed to detect cations. researchgate.net The sulfur atom of the thiourea group can coordinate to metal ions, and this interaction can be transduced into a measurable signal. The design of such sensors often involves incorporating a signaling unit, such as a fluorophore, into the thiourea molecule.

Thiourea-based fluorescent chemosensors have shown particular promise for the detection of heavy metal ions, which are significant environmental pollutants. nih.govnih.gov The strong affinity of the sulfur atom in the thiourea moiety for soft metal ions like mercury (Hg²⁺) makes it an effective binding site. nih.gov

The general mechanism for fluorescent detection involves a change in the fluorescence of a tethered fluorophore upon binding of the metal ion. This can occur through various processes, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF). ekb.eg For instance, a sensor might be designed to be non-fluorescent in the free state due to PET quenching. Upon binding of Hg²⁺, the PET process is inhibited, leading to a "turn-on" fluorescent response. The sensitivity and selectivity of such sensors can be tuned by modifying the structure of the thiourea receptor and the type of fluorophore used. While no specific data exists for this compound, its thiourea core suggests it could be a viable platform for the development of fluorescent sensors for heavy metal ions.

Table 1: Examples of Thiourea-Based Anion and Cation Sensors

| Sensor Type | Analyte | Detection Method |

| Phenyl thiourea derivatives | Cyanide (CN⁻) | Colorimetric |

| Thiourea-based ligands | Various anions | Fluorometric/Colorimetric |

| Thiourea-based chemosensors | Various cations (Ag⁺, Zn²⁺, Hg²⁺, etc.) | Fluorometric/Colorimetric |

| Thiourea-modified quantum dots | Mercury (Hg²⁺) | Fluorescent |

Applications in Materials Science

The self-assembly properties and versatile coordination chemistry of thiourea derivatives make them valuable building blocks for the creation of novel functional materials. mdpi.com

The ability of 1,3-disubstituted thioureas to form predictable hydrogen-bonded networks makes them useful tectons in crystal engineering and the design of supramolecular polymers. researchgate.net These organized assemblies can exhibit interesting properties, such as nonlinear optical activity or host-guest capabilities. The specific substitution pattern on the aryl ring of this compound would influence the geometry of the resulting supramolecular structures.

Furthermore, thiourea derivatives can be incorporated into more complex molecular architectures, such as polymers or metal-organic frameworks (MOFs). nih.gov In these materials, the thiourea unit can act as a flexible linker or a functional site for post-synthetic modification. The development of such materials could lead to applications in areas like catalysis, gas storage, and separation technologies. The versatility of thiourea derivatives as building blocks opens up possibilities for the rational design of materials with tailored properties and functions. mdpi.com

Organogelators

Currently, there is no specific scientific literature available that details the use of this compound as an organogelator. Organogelators are low molecular weight compounds that can immobilize a large volume of an organic solvent, forming a gel. This process is driven by the self-assembly of the gelator molecules into a three-dimensional network through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Thiourea derivatives, in general, are known to be effective organogelators due to the presence of N-H and C=S groups which can participate in hydrogen bonding. The specific arrangement and electronic properties of the 2,4,5-trimethylphenyl group could potentially influence the self-assembly behavior, but without experimental data, its efficacy as an organogelator remains speculative.

Formation of Nanocrystals

There is a lack of specific research on the utilization of this compound in the formation of nanocrystals. Thiourea and its derivatives can serve as a sulfur source in the synthesis of metal sulfide nanocrystals. researchgate.netnih.gov The decomposition of the thiourea derivative in the presence of a metal precursor leads to the formation of metal sulfide monomers, which then nucleate and grow into nanocrystals. researchgate.net The substituents on the thiourea molecule can influence the reaction kinetics and, consequently, the size and shape of the resulting nanocrystals. nih.gov However, no studies have been found that specifically employ this compound for this purpose.

Use in Polymers and Composites (e.g., as Flame Retardants, Antioxidants)

Detailed studies concerning the application of this compound as a flame retardant or antioxidant in polymers and composites are not present in the available scientific literature.

Flame Retardants: Thiourea derivatives have been investigated for their flame-retardant properties. Their mechanism of action often involves the release of non-flammable gases upon heating, which dilutes the flammable gases produced by the decomposing polymer. Additionally, they can promote the formation of a protective char layer on the polymer surface. The presence of nitrogen and sulfur in the thiourea moiety contributes to these effects. The trimethylphenyl group in this compound might influence its thermal stability and decomposition pathway, but specific data on its performance as a flame retardant is not available.

Antioxidants: Thiourea derivatives are recognized for their antioxidant activity, which stems from their ability to scavenge free radicals. mdpi.comhueuni.edu.vnresearchgate.netfarmaciajournal.comnih.gov The hydrogen atoms on the nitrogen atoms of the thiourea group can be donated to neutralize reactive oxygen species. The electronic properties of the aromatic substituent can modulate this activity. While some studies have explored the antioxidant potential of various thiourea derivatives, there is no specific research detailing the antioxidant efficacy of this compound in polymeric systems. mdpi.comhueuni.edu.vnresearchgate.netfarmaciajournal.comnih.gov

Corrosion Inhibitory Properties

While the general class of N-aryl thiourea derivatives has been investigated for their corrosion inhibitory properties on various metals, including steel in acidic media, specific research focusing on this compound is limited. uobaghdad.edu.iqanjs.edu.iqanjs.edu.iqjmaterenvironsci.com Thiourea derivatives typically function as corrosion inhibitors by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. jmaterenvironsci.com This adsorption can occur through the sulfur and nitrogen atoms, which can coordinate with the metal surface. The effectiveness of inhibition is influenced by the electronic properties and steric effects of the substituents on the thiourea molecule.

Research on other N-aroyl-N'-aryl thiourea derivatives has demonstrated that these compounds can act as mixed-type inhibitors, retarding both cathodic and anodic reactions. uobaghdad.edu.iqanjs.edu.iqanjs.edu.iq The adsorption of these molecules often follows the Langmuir adsorption isotherm. For instance, studies on compounds like N-benzoyl-N'-(p-aminophenyl) thiourea have shown inhibition efficiencies ranging from 60-95% for carbon steel in sulfuric acid. uobaghdad.edu.iqanjs.edu.iqanjs.edu.iq Without specific experimental data for this compound, its performance as a corrosion inhibitor cannot be definitively stated.

Potential in Molecular Electronics

There is no available scientific literature that explores the potential of this compound in the field of molecular electronics. Thiourea and its derivatives have been considered in molecular electronics due to their ability to form self-assembled monolayers and their potential for charge transport. The thiourea moiety can act as an anchor group to bind molecules to metal surfaces, a crucial aspect for creating molecular-scale electronic devices. The electronic properties of the molecule, which can be tuned by the substituents, would play a significant role in its charge transport characteristics. However, the specific electronic properties and potential applications of this compound in this domain have not been investigated.

Advanced Research Directions and Future Perspectives for 1 2,4,5 Trimethylphenyl 2 Thiourea

Rational Design and Synthesis of Next-Generation Thiourea (B124793) Derivatives

The foundation of advancing 1-(2,4,5-trimethylphenyl)-2-thiourea lies in the rational design and synthesis of new derivatives with enhanced properties. mdpi.com By strategically modifying its chemical structure, researchers aim to optimize its biological activity and explore new therapeutic applications. biointerfaceresearch.com

Key strategies in this area include:

Structural Modifications: Introducing different functional groups to the trimethylphenyl ring or the thiourea moiety can significantly alter the compound's electronic and steric properties. researchgate.net This can lead to improved binding affinity for biological targets and enhanced efficacy. biointerfaceresearch.com

Bioisosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties can lead to derivatives with improved pharmacokinetic profiles. nih.gov

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores can result in hybrid molecules with dual or synergistic activities. nih.gov

The synthesis of these next-generation derivatives often employs modern techniques to improve efficiency and yield. nih.gov One such method is continuous flow chemistry, which offers precise control over reaction parameters, leading to higher product quality and enhanced safety, particularly for reactions involving hazardous intermediates. nih.gov

Further Elucidation of Molecular Mechanisms in Biological Systems

A deeper understanding of how this compound interacts with biological systems at the molecular level is crucial for its development as a therapeutic agent. The thiourea group plays a significant role in these interactions, capable of forming hydrogen bonds and coordinating with metal ions, which can modulate the activity of enzymes and disrupt cellular pathways.

Current research indicates that this compound exhibits notable enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in regulating neurotransmission and are implicated in neurodegenerative conditions like Alzheimer's disease. nih.gov Studies have shown that this compound acts as a competitive inhibitor for these enzymes.

Future research will likely focus on:

Target Identification: Identifying the specific molecular targets of this compound and its derivatives.

Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways.

In Vitro and In Vivo Studies: Evaluating the anticancer potential of this compound through various cell line studies and animal models. Preliminary in vitro assays have already demonstrated cytotoxic effects against breast cancer (MDA-MB231) and cervical cancer (HeLa) cell lines, likely through the induction of apoptosis.

Exploration of Novel Catalytic Transformations and Chiral Systems

The unique properties of the thiourea moiety, particularly its ability to act as a hydrogen bond donor, make it a valuable component in the design of organocatalysts. nih.gov Chiral thiourea derivatives have shown significant promise in asymmetric synthesis, facilitating stereoselective reactions. nih.gov

Future research in this area for this compound could involve:

Asymmetric Catalysis: Designing chiral versions of the compound to catalyze a range of enantioselective transformations. This could involve reactions like Michael additions, aldol (B89426) reactions, and cycloadditions. nih.govnih.gov

Novel Reactions: Exploring the use of this thiourea derivative in new types of catalytic reactions, potentially leveraging the electronic properties of the trimethylphenyl group.

Mechanistic Studies: Investigating the mechanism of catalysis to enable the design of more efficient and selective catalysts. researchgate.net

Development of Smart Sensing and Responsive Materials

Thiourea derivatives have demonstrated potential in the development of sensors and responsive materials due to their ability to interact with various analytes. nih.govmdpi.com The nitrogen and sulfur atoms in the thiourea group can act as binding sites for metal ions and anions. nih.govmdpi.com

Future applications for this compound in this field could include:

Colorimetric Sensors: Developing sensors that exhibit a visible color change upon binding to a specific analyte, allowing for "naked-eye" detection. mdpi.com The incorporation of chromophoric groups can enhance this effect. mdpi.com

Fluorescent Sensors: Creating fluorescent probes for the detection of metal ions and other species. mdpi.com The trimethylphenyl group could be modified to tune the photophysical properties of the sensor.

Responsive Polymers: Incorporating the thiourea derivative into polymer chains to create materials that change their properties in response to external stimuli, such as the presence of a particular chemical. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of drug discovery and materials science. researchgate.netfrontiersin.org These computational tools can significantly accelerate the design and optimization of new molecules with desired properties. mdpi.com

In the context of this compound, AI and ML can be applied to:

Virtual Screening: Rapidly screen large virtual libraries of thiourea derivatives to identify candidates with high predicted activity against a specific biological target. researchgate.net

De Novo Design: Generate novel molecular structures based on the this compound scaffold with optimized properties. researchgate.net

QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives based on their chemical structure. mdpi.com

Materials Informatics: Predict the properties of new materials incorporating this thiourea derivative, aiding in the design of advanced sensors and responsive systems. frontiersin.org

Addressing Challenges in Scale-Up and Industrial Applications of Thiourea Compounds

While thiourea compounds hold immense promise, their transition from laboratory-scale synthesis to industrial application presents several challenges. nih.gov Continuous flow chemistry is a promising approach to address some of these issues, offering better control, safety, and scalability compared to traditional batch processes. nih.gov

Key considerations for the industrial application of this compound and its derivatives include:

Process Optimization: Developing efficient and cost-effective synthetic routes that are amenable to large-scale production.

Green Chemistry: Implementing environmentally friendly synthetic methods that minimize waste and the use of hazardous reagents. nih.gov

Regulatory Compliance: Ensuring that the manufacturing processes and final products meet all relevant safety and quality standards.

Q & A

Q. What are the established synthetic routes for 1-(2,4,5-Trimethylphenyl)-2-thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,4,5-trimethylaniline and thiophosgene or potassium thiocyanate under acidic conditions. Key parameters include:

- Temperature : Maintain 0–5°C during thiourea formation to minimize side reactions (e.g., oxidation or polymerization) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity.

Validation: Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm purity via melting point analysis (compare to analogs: 137–138°C for 1-(3-chlorophenyl)-2-thiourea) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals in the δ 6.7–7.2 ppm range (split due to methyl substituents). Methyl groups appear as singlets (δ ~2.2–2.5 ppm) for 2,4,5-trimethyl substitution .